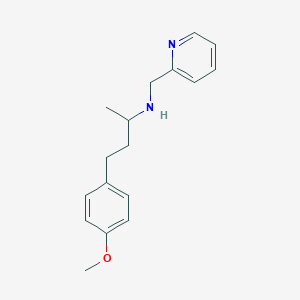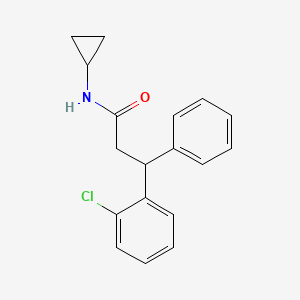![molecular formula C21H29ClN2O B6044998 N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide](/img/structure/B6044998.png)
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-(2-chlorophenyl)-3-[1-(3-cyclohexen-1-ylmethyl)-4-piperidinyl]propanamide is a chemical compound with the molecular formula C22H30ClN2O. It is also known as CPP-109 and has been extensively studied for its potential use in treating addiction and substance abuse disorders.
科学的研究の応用
CPP-109 has been studied for its potential use in treating addiction and substance abuse disorders, particularly for cocaine and alcohol addiction. It is a potent inhibitor of the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain and a reduction in the rewarding effects of cocaine. CPP-109 has also been shown to reduce alcohol consumption in animal models.
作用機序
CPP-109 works by inhibiting the enzyme that metabolizes cocaine, leading to increased levels of the drug in the brain. This increased level of cocaine leads to a reduction in the rewarding effects of the drug, making it less attractive to the user. CPP-109 also works by increasing the levels of GABA, a neurotransmitter that has a calming effect on the brain, leading to a reduction in the cravings for cocaine and alcohol.
Biochemical and Physiological Effects:
CPP-109 has been shown to increase the levels of GABA in the brain, leading to a reduction in the cravings for cocaine and alcohol. It also reduces the rewarding effects of cocaine, making it less attractive to the user. CPP-109 has been shown to have minimal side effects and is well-tolerated in animal models.
実験室実験の利点と制限
CPP-109 has several advantages for lab experiments, including its potency and selectivity for the enzyme that metabolizes cocaine. It is also well-tolerated in animal models, making it a safe and effective option for preclinical studies. However, its use is limited by the fact that it is not yet approved for human use and its mechanism of action is not fully understood.
将来の方向性
There are several future directions for the study of CPP-109. One potential direction is to further investigate its potential use in treating other substance abuse disorders, such as opioid addiction. Another direction is to study its mechanism of action in more detail, with the goal of developing more targeted and effective treatments for addiction. Additionally, the safety and efficacy of CPP-109 in human trials should be further explored to determine its potential for clinical use.
Conclusion:
CPP-109 is a promising compound for the treatment of addiction and substance abuse disorders. Its potent inhibition of the enzyme that metabolizes cocaine and its ability to increase GABA levels in the brain make it an attractive option for preclinical studies. While its use is currently limited, further research into its mechanism of action and potential clinical applications may lead to new and more effective treatments for addiction.
合成法
CPP-109 can be synthesized through a multi-step process involving the reaction of 2-chlorobenzoyl chloride with 3-(1-cyclohexen-1-ylmethyl)piperidine to form the intermediate N-(2-chlorophenyl)-3-(1-cyclohexen-1-ylmethyl)piperidine-4-carboxamide. This intermediate is then reacted with propionyl chloride to form CPP-109.
特性
IUPAC Name |
N-(2-chlorophenyl)-3-[1-(cyclohex-3-en-1-ylmethyl)piperidin-4-yl]propanamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H29ClN2O/c22-19-8-4-5-9-20(19)23-21(25)11-10-17-12-14-24(15-13-17)16-18-6-2-1-3-7-18/h1-2,4-5,8-9,17-18H,3,6-7,10-16H2,(H,23,25) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KJRLHBDKFOXWAP-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC=C1)CN2CCC(CC2)CCC(=O)NC3=CC=CC=C3Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H29ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
360.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-({1-[(3-chloro-4-methoxyphenyl)sulfonyl]-3-piperidinyl}carbonyl)-4-phenylpiperazine](/img/structure/B6044916.png)
![4-bromo-2-methoxy-6-[(4H-1,2,4-triazol-4-ylimino)methyl]phenol](/img/structure/B6044918.png)

![3-[(3-methylbutyl)amino]-1-(methylthio)-1,5,6,7-tetrahydropyrrolo[1,2-c][1,3,2]diazaphosphinine-4-carbonitrile 1-sulfide](/img/structure/B6044931.png)
![2-[4-(1-benzofuran-2-ylmethyl)-1-cyclopentyl-2-piperazinyl]ethanol](/img/structure/B6044935.png)
![2-[(1,2-dimethyl-1H-imidazol-5-yl)methyl]-7-(2-phenylethyl)-2,7-diazaspiro[4.5]decane](/img/structure/B6044948.png)
![isopropyl 5-(anilinocarbonyl)-4-methyl-2-[(tetrahydro-2-furanylcarbonyl)amino]-3-thiophenecarboxylate](/img/structure/B6044954.png)

![N'-{[3-(4-chlorophenyl)-1H-pyrazol-4-yl]methylene}-4-ethylbenzenesulfonohydrazide](/img/structure/B6044968.png)
![N,N-dimethyl-2-[4-(4-vinylbenzoyl)-2-morpholinyl]ethanamine](/img/structure/B6044975.png)
![1'-{[(4-methoxyphenyl)amino]carbonothioyl}-1,4'-bipiperidine-4'-carboxamide](/img/structure/B6044995.png)
![1-sec-butyl-2-mercapto-7-phenyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B6044996.png)
![4-methyl-1-{2-[4-(3-methylphenoxy)-1-piperidinyl]-2-oxoethyl}-2-pyrrolidinone](/img/structure/B6045006.png)
![2-(dimethylamino)-7-(tetrahydro-2H-pyran-2-ylcarbonyl)-3,5,6,7,8,9-hexahydro-4H-pyrimido[4,5-d]azepin-4-one](/img/structure/B6045010.png)